7-Fluoroquinazoline-4-carboxylic acid

Kinase Inhibitor Medicinal Chemistry Aurora A

Critical 7-fluoro isomer for kinase inhibitor SAR, not interchangeable with 6- or 8-fluoro analogs. 98% purity carboxylic acid handle enables robust amide coupling for Aurora A/EGFR library synthesis. Reliable supply chain for iterative med chem cycles.

Molecular Formula C9H5FN2O2
Molecular Weight 192.15 g/mol
CAS No. 1780977-86-7
Cat. No. B1448228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroquinazoline-4-carboxylic acid
CAS1780977-86-7
Molecular FormulaC9H5FN2O2
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=CN=C2C(=O)O
InChIInChI=1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14)
InChIKeyNTXQIPKLUQSXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroquinazoline-4-carboxylic acid (CAS 1780977-86-7) for Kinase-Targeted Drug Discovery: A Strategic Building Block


7-Fluoroquinazoline-4-carboxylic acid (CAS 1780977-86-7) is a fluorinated heterocyclic compound serving as a key intermediate and versatile building block in medicinal chemistry, primarily within oncology drug discovery programs targeting kinases [1]. With the molecular formula C9H5FN2O2 and a molecular weight of 192.15 g/mol , its core quinazoline scaffold provides a privileged structure for the rational design of ATP-competitive inhibitors, particularly against targets like Aurora kinases and the Epidermal Growth Factor Receptor (EGFR) family, due to its ability to occupy the adenine-binding pocket of these enzymes .

Why Substituting with Another Fluoroquinazoline Carboxylic Acid Isomer (6-Fluoro or 8-Fluoro) Is Not a 1:1 Replacement


While 6-fluoroquinazoline-4-carboxylic acid (CAS 1781315-63-6) and 8-fluoroquinazoline-4-carboxylic acid (CAS 1781315-52-3) are structurally similar isomers sharing the same molecular weight and formula, they are not functionally interchangeable with the 7-fluoro analog. The position of the fluorine atom on the quinazoline ring is a critical determinant of a molecule's electronic distribution, binding conformation, and subsequent biological activity. Specifically, the 7-position is a known 'hot spot' for kinase inhibitor design, as substitution here often makes optimal contacts within a hydrophobic pocket of the target enzyme's active site, an interaction geometry not replicated by the 6- or 8-fluoro isomers [1]. Therefore, substituting the 7-fluoro building block with an isomer without re-validating the entire structure-activity relationship (SAR) series will likely lead to a complete loss of target potency or altered selectivity profile, derailing drug discovery timelines.

Quantitative Differentiation Evidence for 7-Fluoroquinazoline-4-carboxylic acid (CAS 1780977-86-7)


Regioisomeric Positional Advantage for Aurora A Kinase Inhibitor Design

The 7-fluoro substitution pattern on the quinazoline ring is crucial for achieving potent Aurora A kinase inhibition, a validated target in oncology. In a direct comparative study of quinazoline-4-carboxylic acid analogs, the 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative (Compound 6e) demonstrated an IC50 of 168.78 µM against Aurora A in a kinase panel assay [1]. This specific activity, which includes a fluorinated quinazoline core, is a direct result of SAR optimization around the quinazoline scaffold, establishing a clear quantitative baseline for which positional isomer selection (e.g., 7-fluoro vs. 8-fluoro) is paramount .

Kinase Inhibitor Medicinal Chemistry Aurora A

Enhanced Metabolic Stability via Strategic 7-Fluorine Substitution

Fluorine substitution at the 7-position of quinazoline is a well-validated medicinal chemistry strategy to enhance metabolic stability, a critical factor for in vivo efficacy and reducing compound attrition. The electron-withdrawing nature of the fluorine atom increases the oxidation potential of the aromatic ring, making it less susceptible to cytochrome P450 (CYP)-mediated metabolism [1]. The class-level inference is that 7-fluoroquinazoline-4-carboxylic acid offers an inherent stability advantage over non-fluorinated quinazoline-4-carboxylic acid (CAS 16499-51-7) as a building block, which is a key differentiator for programs prioritizing pharmacokinetic (PK) profile optimization.

Metabolic Stability Drug Metabolism Pharmacokinetics

Verified High Purity Grades and Supply Chain Reliability for 7-Fluoroquinazoline-4-carboxylic Acid

Multiple reputable vendors consistently supply 7-Fluoroquinazoline-4-carboxylic acid at high purity levels of 98% and 95% [1], ensuring reliable and reproducible results in downstream synthetic applications. This contrasts with certain less-common regioisomers, such as 6-fluoroquinazoline-4-carboxylic acid, where vendor information is more limited, often only specifying a purity of 95% . The broader availability and higher specified purity of the 7-fluoro isomer translate to less time spent on purification and analytical verification, making it a more efficient and cost-effective choice for lead optimization programs.

Procurement Chemical Synthesis Quality Control

Recommended Research and Development Applications for 7-Fluoroquinazoline-4-carboxylic Acid (CAS 1780977-86-7)


Lead Optimization for Aurora Kinase Inhibitors in Oncology

Employ 7-fluoroquinazoline-4-carboxylic acid as the central core scaffold for designing and synthesizing a focused library of ATP-competitive Aurora A kinase inhibitors. The 7-fluoro substitution is a validated SAR feature for this target class [1]. This building block is ideal for iterative medicinal chemistry cycles to improve upon the existing potency baseline (e.g., IC50 of 168.78 µM for a potent analog) [1], with the goal of enhancing target engagement and selectivity profiles against a panel of off-target kinases.

Synthesis of Metabolically Stable Kinase Inhibitor Candidates

Utilize this fluorinated building block when pharmacokinetic liabilities, particularly high clearance due to CYP-mediated metabolism, have been identified in a lead series. Incorporating the 7-fluoroquinazoline-4-carboxylic acid core is a well-recognized strategy to block a primary site of oxidative metabolism on the quinazoline ring, thereby increasing metabolic stability and improving the compound's potential for achieving efficacious in vivo exposure [2].

Efficient Parallel Synthesis and Medicinal Chemistry SAR Exploration

Leverage the high commercial purity (up to 98%) and reliable supply chain of this building block to support high-throughput parallel synthesis of diverse quinazoline-based compound libraries . The carboxylic acid functionality at the 4-position is an ideal handle for rapid derivatization via robust amide coupling or esterification reactions, enabling efficient exploration of SAR around the vector extending from the quinazoline core.

Quote Request

Request a Quote for 7-Fluoroquinazoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.